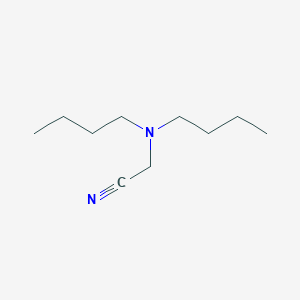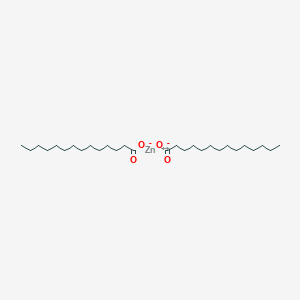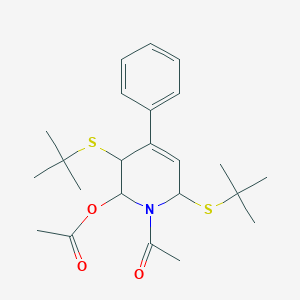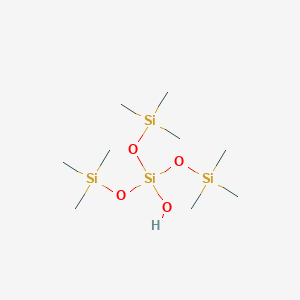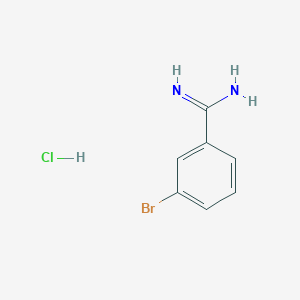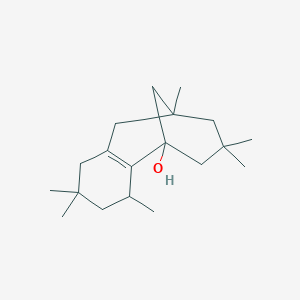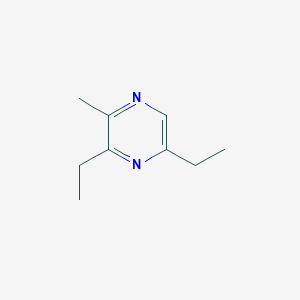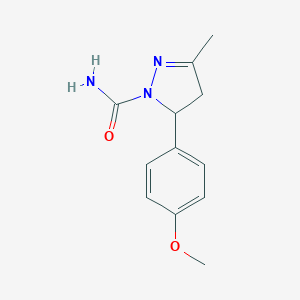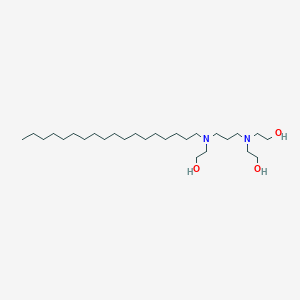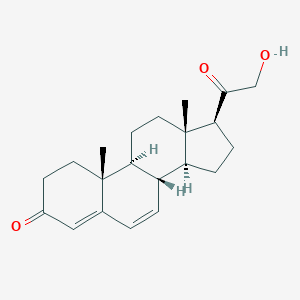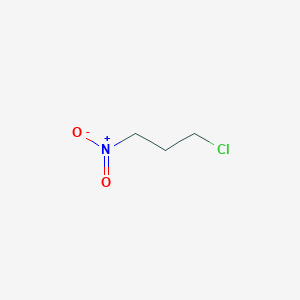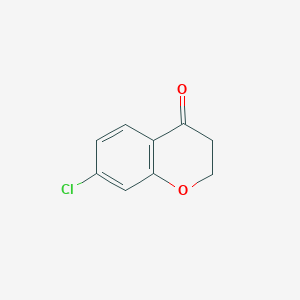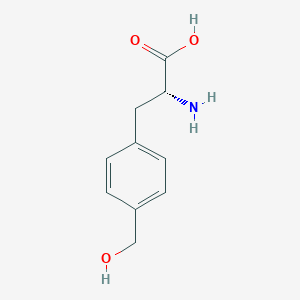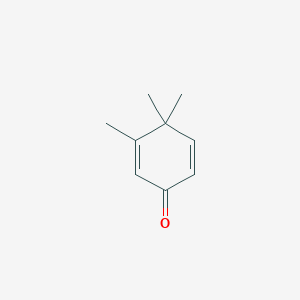
2,5-Cyclohexadien-1-one, 3,4,4-trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Cyclohexadien-1-one, 3,4,4-trimethyl- is a chemical compound that is commonly used in scientific research. It is a yellow crystalline solid that is soluble in organic solvents like ethanol and ether. This compound has a wide range of applications in various fields of science, including biochemistry, pharmacology, and organic chemistry.
Mécanisme D'action
The mechanism of action of 2,5-Cyclohexadien-1-one, 3,4,4-trimethyl- is not fully understood. However, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. This inhibition leads to a reduction in inflammation and pain.
Effets Biochimiques Et Physiologiques
2,5-Cyclohexadien-1-one, 3,4,4-trimethyl- has been shown to have several biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to have potential anti-cancer effects by inhibiting the growth of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2,5-Cyclohexadien-1-one, 3,4,4-trimethyl- in lab experiments is its stability and solubility in organic solvents. It is also relatively easy to synthesize. However, one of the limitations is its potential toxicity, which requires careful handling and disposal.
Orientations Futures
There are several future directions for the research on 2,5-Cyclohexadien-1-one, 3,4,4-trimethyl-. One direction is to further investigate its potential therapeutic effects in the treatment of various diseases, including cancer and inflammation. Another direction is to study its mechanism of action in more detail to better understand its effects on biological systems. Additionally, there is potential for the development of new compounds based on the structure of 2,5-Cyclohexadien-1-one, 3,4,4-trimethyl- with improved therapeutic properties.
Méthodes De Synthèse
The synthesis of 2,5-Cyclohexadien-1-one, 3,4,4-trimethyl- can be achieved by several methods. One of the most common methods is the Friedel-Crafts acylation of 2,5-dimethylphenol with acetyl chloride in the presence of aluminum chloride. This reaction yields 2,5-dimethyl-4-(3,4,4-trimethylcyclohexa-1,5-dien-1-yl)-3-oxocyclohexa-2,5-dien-1-yl acetate, which can be hydrolyzed to obtain 2,5-Cyclohexadien-1-one, 3,4,4-trimethyl-.
Applications De Recherche Scientifique
2,5-Cyclohexadien-1-one, 3,4,4-trimethyl- has a wide range of scientific research applications. It is commonly used as a reagent in organic chemistry for the synthesis of various compounds. It is also used in biochemistry and pharmacology research as a model compound for studying the mechanism of action of other compounds. Additionally, it has been shown to have potential therapeutic effects in the treatment of various diseases, including cancer and inflammation.
Propriétés
Numéro CAS |
17429-31-1 |
|---|---|
Nom du produit |
2,5-Cyclohexadien-1-one, 3,4,4-trimethyl- |
Formule moléculaire |
C9H12O |
Poids moléculaire |
136.19 g/mol |
Nom IUPAC |
3,4,4-trimethylcyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C9H12O/c1-7-6-8(10)4-5-9(7,2)3/h4-6H,1-3H3 |
Clé InChI |
XWYNZKIPFPUMPJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)C=CC1(C)C |
SMILES canonique |
CC1=CC(=O)C=CC1(C)C |
Autres numéros CAS |
17429-31-1 |
Synonymes |
3,4,4-Trimethyl-2,5-cyclohexadien-1-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



